4-Formylcyclohexane-1-carboxylic acid 4-Formylcyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 145195-03-5
VCID: VC21107159
InChI: InChI=1S/C8H12O3/c9-5-6-1-3-7(4-2-6)8(10)11/h5-7H,1-4H2,(H,10,11)
SMILES: C1CC(CCC1C=O)C(=O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

4-Formylcyclohexane-1-carboxylic acid

CAS No.: 145195-03-5

Cat. No.: VC21107159

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

4-Formylcyclohexane-1-carboxylic acid - 145195-03-5

Specification

CAS No. 145195-03-5
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name 4-formylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H12O3/c9-5-6-1-3-7(4-2-6)8(10)11/h5-7H,1-4H2,(H,10,11)
Standard InChI Key XGCHYASVGZWRIX-UHFFFAOYSA-N
SMILES C1CC(CCC1C=O)C(=O)O
Canonical SMILES C1CC(CCC1C=O)C(=O)O

Introduction

Overview of 4-Formylcyclohexane-1-carboxylic Acid

4-Formylcyclohexane-1-carboxylic acid is an organic compound characterized by the presence of both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to a cyclohexane ring. Its molecular formula is C8H12O3C_8H_{12}O_3, and it has a molecular weight of approximately 156.18 g/mol. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the preparation of various derivatives.

Structural Characteristics

The structure of 4-formylcyclohexane-1-carboxylic acid can be represented as follows:

  • Molecular Formula: C8H12O3C_8H_{12}O_3

  • IUPAC Name: (1R,4R)-4-formylcyclohexane-1-carboxylic acid

  • CAS Number: 943844-25-5

Structural Representation

PropertyValue
Molecular Weight156.18 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Synthesis Methods

Several methods can be employed to synthesize 4-formylcyclohexane-1-carboxylic acid, often involving the functionalization of cyclohexanecarboxylic acid derivatives. Common synthetic routes include:

  • Oxidation Reactions: Utilizing oxidizing agents to introduce the formyl group.

  • Rearrangement Reactions: Employing specific catalysts to rearrange existing functional groups on cyclohexane derivatives.

Reactivity and Applications

4-Formylcyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its dual functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Addition: The carbonyl carbon in the formyl group can react with nucleophiles.

  • Esterification: The carboxylic acid group can form esters with alcohols.

Preliminary studies indicate that this compound may interact favorably with biological macromolecules, suggesting potential applications in drug design and material science.

Comparative Analysis with Similar Compounds

The uniqueness of 4-formylcyclohexane-1-carboxylic acid lies in its combination of functional groups, which enhances its reactivity compared to simpler derivatives. Below is a comparative table showcasing similar compounds:

Compound NameStructureNotable Features
Cyclohexanecarboxylic AcidC7H12O2C_7H_{12}O_2Lacks formyl group; simpler structure
2-Hydroxycyclohexanecarboxylic AcidC7H12O3C_7H_{12}O_3Contains hydroxyl group; more polar
3-Formylbenzoic AcidC8H6O3C_8H_{6}O_3Aromatic ring; different reactivity
4-Aminocyclohexanecarboxylic AcidC8H13NO2C_8H_{13}N O_2Contains amino group; basic properties

Research Findings and Future Directions

Recent studies have explored the pharmacological potential of derivatives of 4-formylcyclohexane-1-carboxylic acid, particularly in relation to neurodegenerative diseases. For instance, compounds derived from this acid have been investigated for their ability to act as mitofusin agonists, which may play a role in mitochondrial function and cellular health .

Further research is needed to fully elucidate the interactions between this compound and biological systems, as well as to optimize its synthesis for industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator